6-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one
Description
Properties
IUPAC Name |
6-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-methylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-19-16(22)8-7-13(18-19)17(23)21-11-9-20(10-12-21)14-5-3-4-6-15(14)24-2/h3-8H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GASZKOSSNOPYMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CCN(CC2)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyridazinone Core Synthesis
The 2-methylpyridazin-3(2H)-one scaffold is typically synthesized via cyclocondensation of α,β-unsaturated carbonyl precursors with hydrazine derivatives. A validated approach involves:
Formation of 4-Oxo-2-methylbutanoic Acid Intermediate
Reaction of methyl vinyl ketone with diethyl oxalate in basic conditions generates ethyl 4-oxo-2-methylbut-2-enoate, which undergoes acidic hydrolysis to yield 4-oxo-2-methylbutanoic acid.
Cyclocondensation with Hydrazine
Treatment of 4-oxo-2-methylbutanoic acid (1.0 eq) with hydrazine hydrate (1.2 eq) in refluxing ethanol (4 h) affords 2-methylpyridazin-3(2H)-one. The reaction proceeds via nucleophilic attack at the β-keto position, followed by cyclodehydration. Typical yields range from 58–76% after ethanol recrystallization.
Key Parameters :
Piperazine Derivative Preparation
The 4-(2-methoxyphenyl)piperazine-1-carbonyl moiety requires sequential piperazine functionalization:
Synthesis of 1-(2-Methoxyphenyl)piperazine
Two principal routes are documented:
Ullmann Coupling
Heating 2-methoxyiodobenzene (1.0 eq) with piperazine (2.5 eq) in DMF at 110°C for 24 h using CuI (10 mol%) and K₂CO₃ (3.0 eq) provides 1-(2-methoxyphenyl)piperazine in 68% yield.
Buchwald-Hartwig Amination
Pd₂(dba)₃ (2 mol%) and Xantphos (4 mol%) catalyze coupling of 2-methoxyphenyl bromide (1.0 eq) with piperazine (1.2 eq) in toluene at 100°C (12 h), achieving 82% yield.
Comparative Analysis :
| Method | Yield (%) | Reaction Time (h) | Cost Index |
|---|---|---|---|
| Ullmann Coupling | 68 | 24 | Low |
| Buchwald-Hartwig | 82 | 12 | High |
Coupling Strategy for Final Assembly
Introducing the piperazine-carbonyl group at position 6 of the pyridazinone core employs acylative coupling:
Carboxylic Acid Activation
6-Bromo-2-methylpyridazin-3(2H)-one undergoes lithiation at -78°C (LDA, THF) followed by CO₂ quenching to generate 6-carboxy-2-methylpyridazin-3(2H)-one. Activation with HBTU (1.05 eq) and DIEA (3.0 eq) in DMF forms the reactive acyloxyphosphonium intermediate.
Amide Bond Formation
Adding 1-(2-methoxyphenyl)piperazine (1.1 eq) to the activated acid at 0°C→RT (18 h) yields the target compound. Purification via silica chromatography (EtOAc/hexane) provides 63–71% isolated yield.
Optimization Data :
| Coupling Agent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| HBTU | DMF | 25 | 71 |
| EDC/HOBt | CH₂Cl₂ | 0→25 | 58 |
| DCC | THF | 40 | 49 |
Crystallization and Purification
Final purification exploits differential solubility:
- Dissolve crude product in hot isopropanol (10 mL/g) with activated carbon (5% w/w)
- Filter through Celite® at 75°C
- Cool filtrate to 15°C at 0.5°C/min to induce crystallization
- Vacuum dry (70°C, 2 mmHg) to constant mass (>99.5% HPLC purity)
Crystallization Metrics :
- Recovery: 80–85%
- Particle size: 50–100 µm (laser diffraction)
Analytical Characterization
Spectroscopic Data
Challenges and Mitigation Strategies
Regioselectivity in Pyridazinone Functionalization :
Piperazine Degradation :
Solvent Residuals :
- Azeotropic drying with toluene reduces isopropanol content to <0.1% (ICH Q3C)
Chemical Reactions Analysis
Types of Reactions
6-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the carbonyl group yields an alcohol derivative .
Scientific Research Applications
6-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or as a ligand for specific receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison of Selected Analogues
Key Findings and Insights
- Structural-Activity Relationships (SAR): The 2-methoxyphenyl group on piperazine may enhance binding to aminergic receptors (e.g., 5-HT₁A or D₂) compared to halogenated analogs . Carbonyl-linked piperazines (vs. Hydrazone moieties introduce hydrogen-bonding sites, which could modulate cytotoxicity or solubility .
- Pharmacological Potential: Fluorinated or chlorinated analogs show promise in anticancer applications, while hydroxylated derivatives may optimize pharmacokinetics .
Biological Activity
The compound 6-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one represents a significant advancement in medicinal chemistry, particularly due to its structural features that suggest diverse biological activities. This article synthesizes findings from various studies to elucidate the compound's biological activity, including its interactions with specific receptors and potential therapeutic applications.
Structural Characteristics
This compound contains a pyridazinone core, which is known for its bioactive properties. The presence of the methoxyphenyl group and the piperazine moiety enhances its potential for interaction with biological targets, contributing to its pharmacological profile.
| Structural Feature | Description |
|---|---|
| Pyridazinone Core | Central scaffold known for various biological activities. |
| Methoxyphenyl Group | Enhances lipophilicity and receptor binding. |
| Piperazine Moiety | Associated with numerous pharmacological effects, including antidepressant and antipsychotic activities. |
Antidepressant Activity
Research has highlighted the compound's affinity for serotonin receptors, particularly 5-HT1A and 5-HT7. A study demonstrated that derivatives of 1-(2-methoxyphenyl)piperazine exhibited significant antidepressant-like activity in vivo, outperforming traditional antidepressants like imipramine in certain tests . The compound's ability to bind effectively to these receptors suggests a mechanism that could be leveraged for developing new antidepressants.
Anti-Tubercular Activity
In a series of studies on related compounds, piperazine derivatives have shown promising anti-tubercular activity against Mycobacterium tuberculosis. For instance, certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 12.2 μg/mL . This indicates that modifications to the piperazine structure can enhance antimicrobial properties.
Inhibition of Monoamine Oxidase (MAO)
The compound has been evaluated for its inhibitory effects on monoamine oxidase (MAO), particularly MAO-B, which is implicated in neurodegenerative diseases. Some derivatives demonstrated potent inhibition with IC50 values in the nanomolar range, suggesting potential applications in treating conditions like Parkinson's disease .
Case Studies
- Antidepressant-Like Activity : A study synthesized several derivatives of N-(2-methoxyphenyl)piperazine and assessed their affinity towards serotonergic receptors. The most promising derivative showed high affinity (Ki < 1 nM) towards 5-HT1A receptors and demonstrated significant antidepressant-like effects in animal models .
- Anti-Tubercular Studies : Another investigation focused on piperazine-based compounds where several showed significant activity against Mycobacterium tuberculosis, highlighting the potential of this class of compounds in developing new anti-tubercular agents .
Molecular Docking Studies
In silico molecular docking studies have been employed to predict the binding modes of the compound with various biological targets. These studies provide insights into how structural modifications can enhance binding affinities and improve therapeutic efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
